molecular formula C12H19NO2 B11891315 tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate

tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B11891315
M. Wt: 209.28 g/mol
InChI Key: NXFXDDPTQYRBHX-UHFFFAOYSA-N
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Description

tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate is a chemical compound with the molecular formula C12H19NO2. It is a spirocyclic compound, which means it contains a unique ring structure where two rings share a single atom.

Preparation Methods

The synthesis of tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate typically involves several steps. One common method includes the use of zinc-copper couple in 1,2-dimethoxyethane to facilitate cycloaddition reactions, generating the spirocyclic structure . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using more efficient catalysts to increase yield and reduce costs. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate can be compared with other spirocyclic compounds such as:

  • tert-Butyl 5,5-dioxo-6-oxa-5λ⁶-thia-4-azaspiro[2.4]heptane-4-carboxylate
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

These compounds share similar spirocyclic structures but differ in their functional groups and specific chemical properties.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl 6-methylidene-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C12H19NO2/c1-9-7-12(5-6-12)13(8-9)10(14)15-11(2,3)4/h1,5-8H2,2-4H3

InChI Key

NXFXDDPTQYRBHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC12CC2

Origin of Product

United States

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